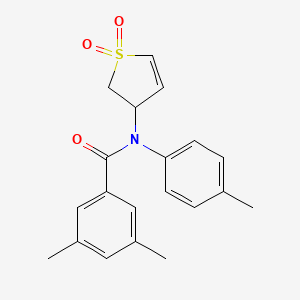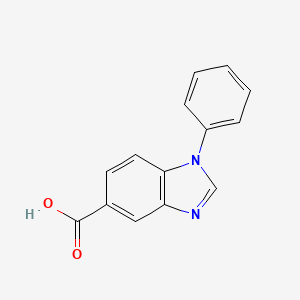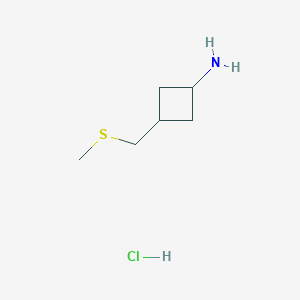
3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the CAS Number: 2344686-06-0 . It has a molecular weight of 167.7 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-((methylthio)methyl)cyclobutan-1-amine hydrochloride . The InChI code is 1S/C6H13NS.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- A study by Brand et al. (2003) demonstrated the synthesis of a series of uniquely functionalized 3-aminocyclobut-2-en-1-ones, derived from the reaction of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. This process allows for further substitution at specific positions, indicating potential applications in the development of novel compounds with this structural motif (Brand et al., 2003).
Stereocontrolled Synthesis
- Chang et al. (2019) reported the stereocontrolled synthesis of tri-functionalized cyclobutane scaffolds, starting from a protected derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid. This demonstrates the capacity for precise control over the spatial arrangement of atoms in these cyclobutane derivatives (Chang et al., 2019).
Cyclobutane Derivatives as Intermediates
- Gaoni (1988) explored the addition of hydrazoic acid or benzylamine to 1-(arylsulfonyl) bicyclobutanes. The reaction introduces nitrogen at a specific position, indicating a method to obtain precursors of α-amino cyclobutane carboxylic acids, which are valuable in the synthesis of complex organic molecules (Gaoni, 1988).
Modular Synthons for Medicinal Chemistry
- Mohammad et al. (2020) synthesized a protected ɑ-aminocyclobutanone as a modular synthon, demonstrating its utility in accessing cyclobutanone-containing lead inhibitors for various enzymes. This highlights the relevance of such compounds in medicinal chemistry and drug development (Mohammad et al., 2020).
Synthesis of Biologically Active Compounds
- Feng et al. (2019, 2020) described a diastereo- and enantioselective method for synthesizing polysubstituted aminocyclobutanes. Such compounds are significant substructures in biologically active molecules, emphasizing the importance of cyclobutane derivatives in the pharmaceutical industry (Feng et al., 2019), (Feng et al., 2020).
Application in Microencapsulation
- Yang et al. (2011) utilized a cyclobutane-containing compound in the microencapsulation of λ-cyhalothrin, an insecticide. This study shows the potential use of such compounds in the formulation and delivery of agricultural chemicals (Yang et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOQAZLJPTZBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanylmethyl)cyclobutan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

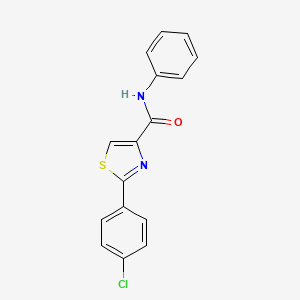
![3-chloro-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B2421694.png)
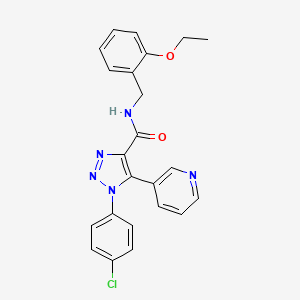
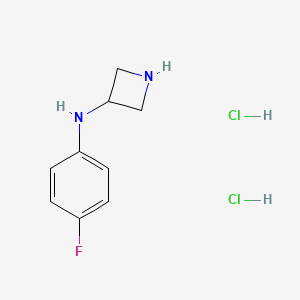
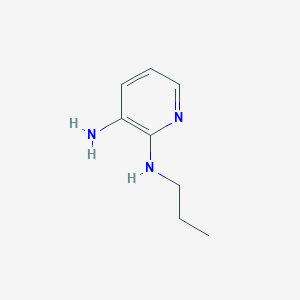

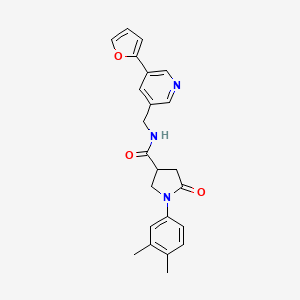
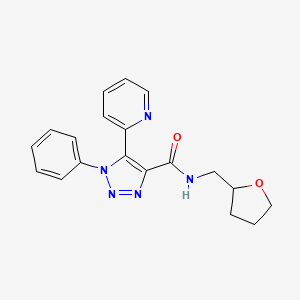
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2421705.png)
![N-[4-Methyl-3-(2-oxoimidazolidin-1-yl)phenyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2421706.png)

